molecular formula C9H6N2O4 B14171999 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid CAS No. 1204475-86-4

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid

Cat. No.: B14171999
CAS No.: 1204475-86-4
M. Wt: 206.15 g/mol
InChI Key: JAUCWBBRMXGDBE-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes at elevated temperatures to yield the desired compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with diverse functional groups .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The inhibition of FGFRs leads to the suppression of downstream signaling pathways, ultimately resulting in reduced cancer cell growth and metastasis .

Properties

CAS No.

1204475-86-4

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-8(13)5-4-2-1-3-10-7(4)11-6(5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

JAUCWBBRMXGDBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2C(=O)O)C(=O)O)N=C1

Origin of Product

United States

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